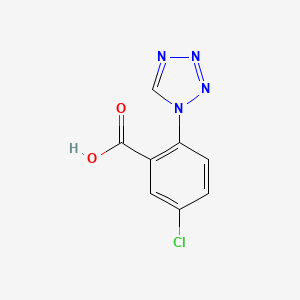

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXJGDGNJRHIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471056 | |

| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-26-3 | |

| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. In the landscape of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This document is intended to be a valuable resource for researchers and scientists engaged in work involving this compound.

While extensive experimental data for this compound is not widely available in the public domain, this guide synthesizes the existing information from chemical databases and provides expert insights based on the analysis of its structural analogues. The methodologies for determining these crucial parameters are also detailed to empower researchers in their laboratory investigations.

Chemical Identity and Core Properties

This compound is a multifaceted organic compound featuring a chlorinated benzoic acid scaffold linked to a tetrazole ring. This unique combination of functional groups suggests its potential as a bioisostere for a carboxylic acid with modulated acidity and lipophilicity, a common strategy in drug design.[1]

| Property | Value | Source |

| CAS Number | 449758-26-3 | [2][3] |

| Molecular Formula | C₈H₅ClN₄O₂ | [2][3] |

| Molecular Weight | 224.6 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | [3] |

Predicted Physicochemical Parameters

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's properties. These predictions, available from databases such as PubChem, offer a preliminary assessment for researchers.

| Parameter | Predicted Value | Computational Method |

| XLogP3-AA | 2.1 | XLogP3 |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 5 | Cactvs |

| Rotatable Bond Count | 2 | Cactvs |

| Topological Polar Surface Area | 85.3 Ų | Cactvs |

Expert Insight: The predicted XLogP3-AA value of 2.1 suggests that this compound possesses moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure scientific rigor, the experimental determination of physicochemical properties is essential. Below are detailed protocols for key parameters, grounded in established laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

Solubility Profile

Solubility is a critical factor for drug delivery and formulation. The solubility of this compound is expected to vary significantly between aqueous and organic solvents due to its aromatic nature and the presence of both polar and non-polar functional groups.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The experiment should include a time-to-equilibrium study to confirm that 24-48 hours is sufficient for saturation. This is done by taking samples at different time points until the concentration plateaus.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is vital for understanding its ionization state at different physiological pH values. This compound has two potential acidic protons: one on the carboxylic acid group and one on the tetrazole ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol or water-DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to prevent CO₂ absorption.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point. For compounds with multiple pKa values, specialized software can be used to analyze the titration data.

Diagram of Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms. For this compound, one would expect to see characteristic signals for the aromatic protons, the tetrazole proton, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the aromatic carbons, the tetrazole carbon, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C=C stretches for the aromatic ring, and N=N stretches for the tetrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition.

Conclusion

References

An In-depth Technical Guide to the Hypothetical Crystal Structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a hypothetical study of the crystal structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. While a definitive, experimentally determined crystal structure is not currently available in the public domain, this document outlines the established methodologies for its determination and analysis. It serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural elucidation of this and related compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C8H5ClN4O2, is a molecule of interest in medicinal chemistry and materials science.[1] The constituent moieties, a chlorinated benzoic acid and a tetrazole ring, are prevalent in pharmacologically active compounds. The tetrazole group, in particular, is a well-established bioisostere for a carboxylic acid, offering similar steric and electronic properties but with improved metabolic stability and bioavailability. A thorough understanding of the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physicochemical properties, such as solubility and dissolution rate, and for designing new molecular entities with tailored functionalities.

Synthesis and Crystallization: A Proposed Pathway

Proposed Synthesis

A likely synthetic approach would involve the reaction of a suitably activated derivative of 5-chlorobenzoic acid with a tetrazole precursor. A common method for the formation of N-substituted tetrazoles is the [3+2] cycloaddition of an azide with a nitrile.

Experimental Protocol: A Hypothetical Synthesis

-

Preparation of 2-amino-5-chlorobenzoic acid: This starting material can be synthesized from 2-nitro-5-chlorobenzoic acid via reduction.

-

Diazotization: The 2-amino-5-chlorobenzoic acid would be treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

-

Azide Formation: The diazonium salt can then be reacted with sodium azide to yield 2-azido-5-chlorobenzoic acid.

-

Cycloaddition: The 2-azido-5-chlorobenzoic acid can then undergo an intramolecular cycloaddition, or be reacted with a suitable one-carbon synthon, to form the tetrazole ring. An alternative, and more common approach for the synthesis of 1-substituted tetrazoles, is the reaction of an amine with triethyl orthoformate and sodium azide.

Crystallization

Obtaining single crystals of sufficient quality is the most critical and often challenging step in determining a crystal structure. Slow evaporation of a saturated solution is a widely used technique.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent will ideally lead to the formation of well-ordered single crystals over a period of days to weeks.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution can induce crystallization.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the likely structural features of this compound based on the known behavior of its functional groups.

Molecular Conformation

The molecule possesses a degree of conformational flexibility, primarily around the single bond connecting the benzoic acid and tetrazole rings. The dihedral angle between these two rings will be a key determinant of the overall molecular shape. Steric hindrance between the carboxylic acid group and the tetrazole ring will likely result in a non-planar conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The tetrazole ring, with its multiple nitrogen atoms, can also act as a hydrogen bond acceptor.

Potential Intermolecular Interactions

Caption: Expected intermolecular interactions in the crystal structure.

-

Hydrogen Bonding: The primary interaction is expected to be the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. Weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H groups and the nitrogen atoms of the tetrazole ring or the carbonyl oxygen are also possible.

-

π-π Stacking: The aromatic phenyl and tetrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen atoms of the tetrazole ring or the oxygen atoms of the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic techniques would be essential for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the substituted benzene ring, a distinct singlet for the tetrazole C-H proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene and tetrazole rings, and a downfield signal for the carbonyl carbon of the carboxylic acid. |

| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch, C=C and C=N stretching vibrations for the aromatic and tetrazole rings, and a C-Cl stretch. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (224.6 g/mol ).[2] |

Physicochemical Properties and Safety

The physicochemical properties of this compound are crucial for its handling and potential applications.

Computed Properties

| Property | Value | Source |

| Molecular Weight | 224.6 g/mol | [2] |

| Molecular Formula | C8H5ClN4O2 | [1] |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Work

This technical guide has outlined the chemical characteristics and a hypothetical pathway for the structural elucidation of this compound. While the definitive crystal structure remains to be determined, the principles and methodologies described herein provide a solid foundation for future research. The successful crystallization and structural analysis of this compound would provide invaluable insights into its solid-state properties, paving the way for its potential application in drug design and materials science. It is our hope that this guide will stimulate further investigation into this and related compounds.

References

Solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid in different solvents.

An In-Depth Technical Guide to the Solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. It is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and high inter-subject variability.[2] This guide focuses on this compound, a molecule whose structure presents a compelling case study in solubility. With its combination of a classic carboxylic acid, a bioisosteric tetrazole ring, and a halogen substituent, understanding its behavior in various solvents is paramount for any formulation or development scientist.[3][4]

This document provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a gold-standard experimental protocol for its determination, presents a representative solubility profile, and discusses the profound implications of these findings for drug development professionals.

Theoretical Framework: Deconstructing the Molecular Influences on Solubility

The solubility of this compound is not a monolithic property but rather a complex interplay of its structural features and the environment it is placed in.

Molecular Structure and Polarity

-

Benzoic Acid Moiety : The carboxylic acid group is a primary driver of aqueous solubility, particularly at pH values above its pKa. It can ionize to form a highly polar carboxylate anion, which readily interacts with water molecules.

-

Tetrazole Ring : The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[5] It is acidic in nature, possesses a planar, nitrogen-rich structure, and can participate in hydrogen bonding.[6] Its presence contributes to the overall polarity of the molecule and provides a second acidic proton, influencing the pH-solubility profile. The replacement of a carboxylic acid with a tetrazole can increase lipophilicity and metabolic stability, making it a common strategy in medicinal chemistry.[5]

-

Chloro Substituent : The chlorine atom attached to the benzene ring increases the molecule's lipophilicity (fat-solubility) and molecular weight, which generally tends to decrease aqueous solubility.

The Critical Influence of pH

For an ionizable compound like this compound, pH is arguably the most dominant factor affecting its aqueous solubility.[7][8] As a weak acid, its solubility is governed by the Henderson-Hasselbalch equation.[9]

-

At low pH (pH < pKa) : The compound will exist predominantly in its neutral, undissociated form. This form is less polar and thus exhibits lower aqueous solubility.

-

At high pH (pH > pKa) : The acidic protons on the carboxylic acid and/or tetrazole ring will dissociate, forming anionic species. These ionized forms are significantly more polar and, therefore, much more soluble in aqueous media.

The total aqueous solubility (Stotal) is the sum of the intrinsic solubility of the undissociated form (S0) and the concentration of the ionized form.

Solid-State Properties: The Unseen Variable

The crystal lattice energy of the solid form must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. It is crucial, therefore, that solubility determination is performed on a well-characterized and consistent solid form.

Experimental Determination: The Gold Standard Shake-Flask Method

To obtain reliable and meaningful solubility data, a robust and reproducible method is essential. While high-throughput kinetic solubility assays are useful for early-stage screening, the "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask method.[10][11] This method is trusted for its ability to allow the system to reach true thermodynamic equilibrium, providing the most accurate measure of a compound's solubility.[11]

The following diagram illustrates the logical workflow for solubility determination in a drug development context.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. This compound | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 449758-26-3 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [guidechem.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Foreword: The Critical Imperative of Thermal Characterization

In the landscape of pharmaceutical development, the structural elegance of a molecule is matched only by the stringency of its characterization. The compound 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid represents a confluence of two vital chemical motifs: a halogenated benzoic acid and a high-nitrogen tetrazole ring. The tetrazole group, often employed as a bioisostere for the carboxylic acid functionality, imparts unique physicochemical properties that are beneficial for drug-receptor interactions.[1] However, this same high-nitrogen heterocycle is also a well-known energetic functional group, capable of rapid, exothermic decomposition.[2][3]

Understanding the thermal stability of such a molecule is not merely an academic exercise; it is a fundamental pillar of safety, process development, and formulation design. An uncharacterized thermal profile presents significant risks, from unexpected degradation during storage to potentially hazardous runaway reactions during manufacturing. This guide provides a comprehensive framework for evaluating the thermal behavior of this compound, grounded in established analytical techniques and first-principles causality.

Physicochemical Profile of the Target Compound

A foundational understanding begins with the molecule's basic identity. This compound is a crystalline solid whose properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-(tetrazol-1-yl)benzoic acid | [4] |

| Molecular Formula | C₈H₅ClN₄O₂ | [4][5] |

| Molecular Weight | 224.6 g/mol | [5] |

| CAS Number | 449758-26-3 | [4][5] |

| Appearance | White to light-yellow crystalline powder | [6][7] |

Core Methodologies for Thermal Analysis

To construct a comprehensive thermal profile, a multi-technique approach is essential. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary data on both energetic changes and mass loss, which together offer a clear picture of the decomposition process.[8][9][10]

-

Differential Scanning Calorimetry (DSC): This technique is the cornerstone for identifying thermal events.[9] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][11] This allows for the precise detection of endothermic events (like melting) and exothermic events (like decomposition or crystallization). For a compound containing a tetrazole, a highly energetic exothermic decomposition is anticipated.[12][13]

-

Thermogravimetric Analysis (TGA): TGA provides quantitative data on mass changes in a material as a function of temperature or time. This is critical for understanding the decomposition process, as it reveals the temperature at which volatile products are released and the proportion of the initial mass they represent.[14] For tetrazoles, a significant mass loss is expected due to the liberation of gaseous nitrogen (N₂).[15]

Causality Behind Experimental Choices: The selection of an inert atmosphere, typically high-purity nitrogen or argon, is a critical parameter.[14][16] This choice is deliberate; it ensures that the observed thermal events are intrinsic to the molecule's decomposition, rather than oxidative processes that would occur in the presence of air. A linear heating rate, commonly 5-10 °C/min, is chosen to balance resolution and experimental time.[16] Slower rates can improve the separation of close-lying thermal events, while faster rates increase sensitivity but may reduce resolution.[17]

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow of a comprehensive thermal analysis study, from sample preparation to data integration and interpretation.

Caption: General experimental workflow for thermal characterization.

Standardized Protocols for Thermal Evaluation

Adherence to standardized protocols is paramount for generating reproducible and trustworthy data.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an alumina or hermetically sealed aluminum pan.[16] An empty, sealed pan is used as the reference.

-

Instrument Parameters:

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 400 °C at a linear heating rate of 10 °C/min.[16] The upper limit is chosen to ensure complete decomposition is observed.

-

Atmosphere: Purge the sample chamber with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.[16]

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify and integrate any endothermic peaks to determine the melting point (onset temperature) and enthalpy of fusion (ΔHfus).

-

Identify and integrate the sharp exothermic peak corresponding to decomposition.[16] Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak) of the exotherm, as well as the enthalpy of decomposition (ΔH_decomp).

-

Protocol 2: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic (alumina) TGA pan.[16]

-

Instrument Parameters:

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 500 °C at a heating rate of 10 °C/min.[16]

-

Atmosphere: Maintain a high-purity nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Calculate the derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition from the TGA curve and quantify the percentage of mass lost in each distinct step.[16]

-

Anticipated Results and Data Interpretation

Based on the known behavior of substituted tetrazoles and benzoic acids, a distinct thermal profile for this compound can be predicted.

Expected Thermal Events: The DSC thermogram is expected to show an initial endothermic peak, corresponding to the melting of the crystalline solid. This will be followed by a sharp, highly energetic exothermic event. This exotherm signifies the decomposition of the molecule, primarily driven by the breakdown of the tetrazole ring.[12] The TGA curve should remain stable until the onset of this decomposition, at which point a rapid and significant mass loss will occur, corresponding to the release of gaseous byproducts.

Quantitative Data Summary (Illustrative)

| Parameter | Symbol | Expected Value | Significance |

| Melting Point (Onset) | T_m | 160 - 180 °C | Defines the solid-to-liquid phase transition. |

| Decomposition Onset | T_onset | 190 - 240 °C | The temperature at which decomposition begins; a key indicator of thermal stability.[18] |

| Decomposition Peak | T_peak | 200 - 250 °C | The temperature of the maximum decomposition rate; indicates the point of greatest thermal hazard. |

| Enthalpy of Decomposition | ΔH_decomp | > 1000 J/g (Exothermic) | Quantifies the energy released during decomposition. High values indicate a significant hazard potential. |

| Primary Mass Loss | % Mass Loss | 25 - 35 % | Correlates with the initial loss of gaseous products, primarily N₂ from the tetrazole ring. |

Proposed Decomposition Mechanism and Hazardous Byproducts

The thermal decomposition of tetrazole-containing compounds is well-understood to proceed via the elimination of molecular nitrogen (N₂).[2][19] This is a thermodynamically favorable process that serves as the primary initiation step.

Proposed Pathway: For this compound, the decomposition is hypothesized to initiate with the cleavage of the tetrazole ring. This process releases a molecule of N₂, a major contributor to the observed mass loss in TGA.[19] This initial step may form a highly reactive nitrene intermediate, which can then undergo further reactions and fragmentation. Subsequent, higher-temperature degradation would involve the breakdown of the chlorinated benzoic acid backbone.

Potential Decomposition Products: The high-energy fragmentation of the molecule can lead to the formation of several hazardous gaseous products. A thorough analysis, often using coupled techniques like TGA-FTIR or TGA-MS, would be required for definitive identification.[10]

-

Nitrogen (N₂): The primary, non-toxic gaseous product from the tetrazole ring cleavage.[19]

-

Nitrogen Oxides (NOx): Can be formed under certain conditions during high-temperature decomposition.[7][20]

-

Carbon Monoxide (CO) & Carbon Dioxide (CO₂): Result from the fragmentation of the benzene ring and carboxylic acid group.[20]

-

Hydrogen Chloride (HCl): A corrosive and toxic gas resulting from the presence of the chlorine atom on the benzene ring.

-

Hydrogen Cyanide (HCN): A potential fragmentation product characteristic of tetrazole decomposition.[19]

Visualizing the Decomposition Cascade

The following diagram outlines the probable initial steps in the thermal decomposition of the molecule.

Caption: Proposed initial pathway for thermal decomposition.

Trustworthiness and Safety: A Self-Validating System

The protocols described herein constitute a self-validating system. The correlation between the exothermic event in the DSC and the mass loss event in the TGA provides a high degree of confidence in the identification of the decomposition temperature. Any significant deviation between the onset temperatures measured by the two techniques would warrant further investigation into the complexity of the decomposition mechanism.

Handling and Safety Precautions: Given the energetic nature of the tetrazole moiety, extreme caution is advised.[6][7]

-

Small Scale: All thermal analyses should be performed on small sample quantities (typically < 5 mg).

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and gloves, is mandatory.

-

Ventilation: Ensure all heating and decomposition experiments are conducted in a well-ventilated area or a fume hood to prevent exposure to potentially toxic off-gassing products.[20]

-

Avoid Ignition Sources: Do not subject the material to grinding, shock, or friction, especially near heat sources.[7]

Conclusion

The thermal characterization of this compound is a critical step in its development pathway. Through the systematic application of DSC and TGA, a detailed profile of its melting behavior, thermal stability, and decomposition energetics can be established. The molecule is expected to be stable up to its melting point, after which it will undergo a rapid and highly exothermic decomposition initiated by the cleavage of the tetrazole ring and the evolution of nitrogen gas. This process can generate hazardous byproducts, necessitating stringent safety protocols during handling and processing. The data generated from this analysis provides the authoritative grounding required for safe scale-up, formulation, and storage, ensuring both product integrity and operator safety.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. maxapress.com [maxapress.com]

- 4. This compound | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 449758-26-3 [m.chemicalbook.com]

- 6. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. news-medical.net [news-medical.net]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid: A Bioisosteric Strategy for Optimizing Drug-like Properties

A-01: An In-depth Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic replacement of key functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The carboxylic acid moiety, while vital for the pharmacophore of many drugs, often introduces challenges related to metabolic instability and poor membrane permeability. This guide provides a detailed examination of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule that exemplifies the successful application of the tetrazole ring as a metabolically robust bioisostere for carboxylic acids. We will explore the underlying principles, comparative physicochemical properties, a detailed synthetic protocol, and the strategic rationale for its use in drug design, offering researchers and drug development professionals a comprehensive resource for leveraging this important structural motif.

The Strategic Imperative for Carboxylic Acid Bioisosteres

The Double-Edged Sword: The Role and Liabilities of Carboxylic Acids

The carboxylic acid functional group is a frequent component of pharmacophores due to its ability to form strong hydrogen bonds and ionic interactions with biological targets.[1] However, its acidic nature and propensity to exist as a charged carboxylate at physiological pH can be a significant liability. These liabilities often manifest as:

-

Poor Membrane Permeability: The negative charge hinders passive diffusion across lipophilic cell membranes, limiting oral bioavailability and access to intracellular targets.[2]

-

Metabolic Instability: Carboxylic acids are susceptible to metabolic conjugation, particularly forming acyl glucuronides. These metabolites can be reactive and have been implicated in toxicological responses.[1][3]

-

Rapid Clearance: The hydrophilicity of the carboxylate can lead to rapid renal clearance, resulting in a short biological half-life.

To mitigate these issues while preserving biological activity, medicinal chemists frequently turn to bioisosteres—functional groups that possess similar steric and electronic properties to the original moiety.[4]

The Tetrazole Solution: A Superior Surrogate

Among the various carboxylic acid surrogates, the 5-substituted-1H-tetrazole ring has emerged as one of the most effective and widely used bioisosteres.[1][5] Its utility stems from a unique combination of properties that closely mimic a carboxylic acid while offering distinct advantages. The key to its success lies in its electronic structure and acidity. The tetrazole N-H proton is acidic, with a pKa value typically in the range of 4.5-4.9, which is remarkably similar to that of many carboxylic acids (pKa ≈ 4.2-4.4).[1][6] This ensures that at physiological pH, the tetrazole exists predominantly as an anion, capable of forming the same critical ionic interactions as a carboxylate.

Crucially, the negative charge on the deprotonated tetrazolate ring is delocalized over all four nitrogen atoms, creating a larger, more lipophilic anion compared to the corresponding carboxylate.[1][6] This increased lipophilicity can improve membrane permeability and reduce clearance. Furthermore, the tetrazole ring is significantly more resistant to metabolic degradation pathways that target carboxylic acids.[5][7]

Caption: Bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.

A Case Study: this compound

The title compound, this compound, serves as an excellent model to understand the practical application of this bioisosteric strategy.[8] The core scaffold is a 2-aminobenzoic acid derivative where the amine has been transformed into a tetrazole ring. The chlorine atom at the 5-position further modulates the electronic properties and lipophilicity of the molecule.

Comparative Physicochemical Properties

The decision to replace a carboxylic acid with a tetrazole is driven by the desire to fine-tune physicochemical properties. The following table provides a comparative analysis of the parent 2-amino-5-chlorobenzoic acid and its tetrazole derivative.

| Property | 2-Amino-5-chlorobenzoic Acid (Parent) | This compound (Bioisostere) | Rationale for Improvement |

| pKa | ~3.9 (acid), ~2.2 (amine) | ~4.5-5.0 (tetrazole) | The tetrazole pKa is closer to typical carboxylic acids, preserving the anionic interaction potential while removing the basic amine. |

| Calculated LogP | ~2.1 | ~2.5 | Increased lipophilicity can enhance membrane permeability and reduce renal clearance. |

| Metabolic Stability | Amine susceptible to oxidation; Acid susceptible to glucuronidation. | Tetrazole ring is highly resistant to metabolic degradation.[5][7] | Significantly improves pharmacokinetic profile and reduces potential for reactive metabolites. |

| Molecular Weight | 171.57 g/mol | 224.60 g/mol | The increase is modest and generally acceptable within lead optimization campaigns. |

Note: pKa and LogP values are estimates based on typical values for these functional groups and may vary.

Synthesis and Characterization

The most common and efficient method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[9] This approach is broadly applicable and often proceeds in high yield.[10][11]

The synthesis of this compound would logically proceed from 2-amino-5-chlorobenzonitrile. The amino group is first diazotized and converted to an azide, which then undergoes an intramolecular cycloaddition with the nitrile to form the fused tetrazole ring system. However, a more direct and common route for N-aryl tetrazoles involves the reaction of an ortho-amino benzoic acid with sodium azide and triethyl orthoformate or by converting the corresponding nitrile. A general and robust laboratory-scale synthesis starting from 2-cyano-4-chloroaniline is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound from 2-Amino-5-chlorobenzonitrile

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Causality and Rationale: This multi-step, one-pot synthesis is designed for efficiency. The low-temperature diazotization (Step 1) is critical to prevent the unstable diazonium salt from decomposing. The subsequent reaction with sodium azide (Step 2) generates an aryl azide intermediate.[12] Heating this intermediate (Step 3) provides the thermal energy required to overcome the activation barrier for the intramolecular [3+2] cycloaddition, a highly favorable reaction that leads to the formation of the aromatic and stable tetrazole ring.[13] Finally, harsh basic hydrolysis (Step 4) is necessary to convert the electron-deficient nitrile into the corresponding carboxylate, followed by acidification to yield the final product.

Materials:

-

2-Amino-5-chlorobenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes post-addition to ensure complete formation of the diazonium salt.

-

-

Azide Formation:

-

In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution, again maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir for 1 hour at 0-5 °C. The intermediate, 2-azido-5-chlorobenzonitrile, will precipitate as a solid.

-

-

Intramolecular Cycloaddition:

-

Extract the aqueous mixture with toluene.

-

Carefully transfer the toluene layer (containing the azide intermediate) to a flask equipped with a reflux condenser. Caution: Do not concentrate the azide intermediate as it may be explosive.

-

Heat the toluene solution to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the azide intermediate.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add an aqueous solution of sodium hydroxide (5.0 eq) and heat to reflux for 12-18 hours to hydrolyze the nitrile to the carboxylic acid.

-

After cooling, separate the aqueous layer and wash it with ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of ~2.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

-

Characterization:

-

The product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

-

Applications in Drug Discovery: A Hypothetical Case

To illustrate the strategic advantage of this bioisostere, consider a hypothetical drug discovery program targeting a protein kinase. The initial lead compound contains a 2-amino-5-chlorobenzoic acid moiety that forms a critical salt-bridge interaction with a lysine residue in the ATP-binding pocket.

Caption: Hypothetical kinase inhibition showing the strategic replacement of the lead compound.

While the lead compound shows good potency, it suffers from poor oral bioavailability and a short half-life in pharmacokinetic studies. By replacing the 2-amino-5-chlorobenzoic acid group with this compound, the medicinal chemistry team can achieve the following:

-

Preserve Potency: The tetrazole, with its similar pKa, maintains the crucial ionic interaction with the lysine residue, thus preserving the compound's inhibitory activity.[6]

-

Enhance Bioavailability: The increased lipophilicity of the tetrazole moiety improves absorption across the gut wall.

-

Increase Half-Life: The metabolic stability of the tetrazole ring prevents rapid clearance, leading to a longer duration of action.[7][14]

This strategic bioisosteric replacement transforms a potent but flawed lead compound into a viable drug candidate with a significantly improved pharmacokinetic profile, demonstrating the power of this approach in modern drug development.

Conclusion

This compound is a prime exemplar of intelligent molecular design. It showcases how the tetrazole functional group can serve as a highly effective bioisostere for carboxylic acids, addressing common liabilities such as poor metabolic stability and low bioavailability without compromising essential binding interactions. The synthetic accessibility of this moiety, coupled with its favorable physicochemical properties, ensures its continued and widespread use in the design of next-generation therapeutics. This guide has provided the foundational knowledge, practical synthetic protocol, and strategic context for researchers to confidently employ this valuable tool in their own drug discovery programs.

References

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid: Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the initial discovery of this molecule, tracing its origins to early 21st-century patent literature, and explore its development as a potential therapeutic agent. This guide will detail the chemical synthesis, including a step-by-step experimental protocol, and provide a summary of its physicochemical and spectroscopic properties. Furthermore, we will discuss the primary biological target and the rationale behind its design, offering insights for researchers in the fields of drug discovery and development.

Introduction: A Molecule of Interest in Inflammation and Autoimmunity

This compound (CAS Number: 449758-26-3) is a small molecule that has emerged from the intensive search for novel therapeutics targeting inflammatory and autoimmune diseases.[1] Its structure, featuring a chlorinated benzoic acid scaffold linked to a tetrazole ring, is characteristic of compounds designed to interact with specific biological targets involved in signaling pathways that drive pathological inflammation. The tetrazole moiety, in particular, is a well-recognized bioisostere for a carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. This guide aims to provide a detailed account of this compound, from its initial conception to its synthesis and characterization, to serve as a valuable resource for the scientific community.

Discovery and Historical Context

The first documented appearance of this compound is in the patent literature of the early 2000s. Specifically, it was disclosed in a patent application by the pharmaceutical company AstraZeneca, filed in December 2003. This patent focused on the discovery of compounds that act as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key players in the innate immune system. Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune disorders, making IRAK4 a compelling target for therapeutic intervention.[2]

The invention described in this patent provides a series of compounds, including this compound, as potent modulators of IRAK4 activity. The inventors at AstraZeneca were pioneers in identifying and developing small molecule inhibitors for this particular kinase, and this compound represents one of the early scaffolds in this endeavor.

Chemical Synthesis: A Practical Approach

The synthesis of this compound has been reported in the scientific literature, providing a clear and reproducible method for its preparation. A notable procedure was detailed in a 2010 publication, which utilizes readily available starting materials.

The synthetic pathway commences with 2-amino-5-chlorobenzoic acid, which undergoes a cyclization reaction to form the tetrazole ring. This transformation is a key step in the synthesis and is achieved through the use of sodium azide and trimethyl orthoformate in the presence of an acid.

Below is a detailed, step-by-step protocol for the synthesis, adapted from the published literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Sodium azide

-

Trimethyl orthoformate

-

Glacial acetic acid

-

Ethyl acetate

-

3N Hydrochloric acid

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.5 mmol) and sodium azide (12.0 g, 184.6 mmol) in trimethyl orthoformate (20 mL).

-

Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add glacial acetic acid (200 mL) to the stirred mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 3 hours, and then allow it to warm to ambient temperature and continue stirring for 16 hours.

-

Work-up: Concentrate the resulting slurry under vacuum using a rotary evaporator. Partition the residue between ethyl acetate (550 mL) and 3N HCl (300 mL).

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under vacuum to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

-

The use of trimethyl orthoformate serves as both a reagent and a water scavenger, driving the reaction towards the formation of the tetrazole ring.

-

Glacial acetic acid provides the acidic environment necessary for the reaction to proceed.

-

The initial cooling to 0 °C helps to control the initial exothermic reaction, while the extended stirring at ambient temperature ensures the completion of the cyclization.

-

The acidic work-up with 3N HCl is crucial for protonating the carboxylate and ensuring the product is in its neutral, less water-soluble form, facilitating its extraction into the organic phase.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₈H₅ClN₄O₂ |

| Molecular Weight | 224.61 g/mol |

| CAS Number | 449758-26-3 |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly reported, but derivatives have melting points in the range of 140-190 °C |

| Solubility | Soluble in organic solvents like DMSO and ethyl acetate |

While comprehensive, publicly available spectroscopic data for the parent compound is limited, the characterization of its derivatives in the literature provides valuable insights. The following are expected characteristic signals based on the structure and data from related compounds:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The tetrazole proton would likely be a singlet further downfield (around 9.5-10.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm), which may or may not be observed depending on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm range. The carbonyl carbon of the carboxylic acid would be found around 165-175 ppm. The carbon of the tetrazole ring would also be in the aromatic region.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), C=C stretches for the aromatic ring (around 1600 and 1470 cm⁻¹), and N=N and C=N stretches for the tetrazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Biological Activity and Mechanism of Action

As established in the seminal patent by AstraZeneca, this compound was designed as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[2]

IRAK4 Signaling Pathway and the Rationale for Inhibition:

IRAK4 is a serine/threonine kinase that plays a crucial role in the signal transduction cascade initiated by the binding of ligands to Toll-like receptors (TLRs) and the IL-1 receptor family. Upon receptor activation, IRAK4 is recruited to the receptor complex where it becomes phosphorylated and activated. Activated IRAK4 then phosphorylates other downstream signaling molecules, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

By inhibiting the kinase activity of IRAK4, compounds like this compound can effectively block this signaling cascade at a critical upstream point. This prevents the production of inflammatory mediators and thus has the potential to ameliorate the symptoms of diseases driven by excessive inflammation.

Diagram of the IRAK4 Signaling Pathway:

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

The development of IRAK4 inhibitors remains an active area of research for the treatment of various conditions, including rheumatoid arthritis, lupus, and certain types of cancer.[2] The discovery of this compound and its analogues represents an important step in the exploration of this therapeutic strategy.

Conclusion

This compound is a molecule with a clear and significant history rooted in the pursuit of novel anti-inflammatory therapies. Its discovery as an IRAK4 inhibitor by AstraZeneca marked an important contribution to the field. The well-documented synthesis provides a practical route for its preparation, enabling further research into its biological properties and potential applications. This technical guide has aimed to consolidate the key information surrounding this compound, providing a valuable resource for scientists and researchers engaged in the ongoing effort to develop new and effective treatments for a range of debilitating diseases.

References

An In-Depth Technical Guide to 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid (CAS No. 449758-26-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document synthesizes available data to offer a valuable resource for researchers working with this and related compounds.

Core Chemical Properties

This compound is a multifaceted organic compound characterized by a chlorinated benzoic acid core linked to a tetrazole ring. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 449758-26-3 | [1] |

| Molecular Formula | C₈H₅ClN₄O₂ | [1] |

| Molecular Weight | 224.6 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally reported in available literature. | |

| Boiling Point | Not experimentally reported in available literature. | |

| Solubility | Not experimentally reported in available literature. |

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible databases, a synthetic protocol has been reported. The general approach to synthesizing 5-substituted 1H-tetrazoles often involves the cycloaddition of an azide source with a nitrile.

Published Synthesis of this compound:

A procedure for the preparation of this compound has been described in the literature. The synthesis starts from 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

-

Step 1: 2-Amino-5-chlorobenzoic acid and sodium azide are suspended in trimethyl orthoformate.

-

Step 2: The mixture is cooled to 0°C.

-

Step 3: Glacial acetic acid is added, and the reaction is stirred initially at 0°C for 3 hours, followed by stirring at ambient temperature for 16 hours.

-

Step 4: The resulting slurry is concentrated under vacuum.

-

Step 5: The residue is partitioned between ethyl acetate and 3N HCl for purification.

General Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles:

A widely used and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, often sodium azide. This reaction can be catalyzed by various reagents, including amine salts or zinc salts, and is typically carried out in a solvent like dimethylformamide (DMF) or water. The use of water as a solvent is considered a safer and more environmentally friendly approach.

Caption: General reaction scheme for the synthesis of 5-substituted 1H-tetrazoles.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the proton on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro, carboxylic acid, and tetrazole substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms in the benzene ring, the carboxylic acid group, and the tetrazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-Cl stretching, and vibrations associated with the aromatic and tetrazole rings.[3]

Safety and Handling

Based on available GHS hazard statements, this compound should be handled with care.[2]

GHS Hazard Statements:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest several potential areas of application, particularly in medicinal chemistry.

-

Bioisostere for Carboxylic Acids: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. This substitution can improve a compound's metabolic stability, lipophilicity, and ability to cross cell membranes, which are desirable properties in drug candidates.

-

Scaffold for Novel Therapeutics: Benzoic acid derivatives are common scaffolds in drug discovery. The combination of the benzoic acid core with a tetrazole ring and a chlorine atom provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

-

Coordination Chemistry and Materials Science: The nitrogen atoms of the tetrazole ring can act as ligands for metal ions, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or material properties.

While no specific biological activity has been reported for this compound, related tetrazole-containing compounds have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties. Further research is warranted to explore the biological potential of this specific molecule.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. A partial list of suppliers includes:

-

abcr GmbH[3]

-

ChemicalBook[1]

-

Santa Cruz Biotechnology[4]

-

Tongchuang Pharma (Suzhou) Co., Ltd.[1]

-

Shanghai Longsheng chemical Co., Ltd.[1]

-

Shanghai Jian Chao Chemical Technology Co., Ltd.[1]

-

Shanghai HuanChuan Industry Co.,Ltd.[1]

-

Shanghai Aocheng Biological Technology Co., Ltd.[1]

References

- 1. This compound | 449758-26-3 [m.chemicalbook.com]

- 2. This compound | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chegg.com [chegg.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[1] This makes it a valuable moiety in the design of novel therapeutics. The starting material, 2-amino-5-chlorobenzoic acid, is an important intermediate used in the synthesis of dyes and various pharmaceuticals, including benzodiazepines.[2][3]

This document provides a detailed, robust, and safety-conscious protocol for the synthesis of this compound from 2-amino-5-chlorobenzoic acid. The described method is a one-pot reaction utilizing triethyl orthoformate and sodium azide, a process noted for its efficiency and operational simplicity compared to traditional multi-step approaches.[4] This guide is intended for researchers and professionals in organic synthesis and drug discovery, emphasizing mechanistic understanding, practical execution, and rigorous safety standards.

Reaction Mechanism and Rationale

The conversion of a primary aromatic amine to a 1-substituted tetrazole is efficiently achieved through a one-pot cyclization reaction. This modern approach is generally preferred over classical methods that may involve the isolation of unstable diazonium salt intermediates.[5] The reaction proceeds through the formation of an imidate intermediate, which subsequently undergoes cyclization with an azide source.

The key steps of the mechanism are as follows:

-

Imidate Formation: The primary amine of 2-amino-5-chlorobenzoic acid nucleophilically attacks the electrophilic carbon of triethyl orthoformate. This is followed by the elimination of two molecules of ethanol to form an ethyl imidate intermediate.

-

Azide Addition: The highly nucleophilic azide ion (from sodium azide) attacks the imidate carbon.

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of an ethoxide group and tautomerization to form the stable, aromatic tetrazole ring.[6]

This concerted, one-pot approach enhances yield and reduces reaction time by avoiding the isolation of intermediates.[4]

Caption: Reaction mechanism for tetrazole formation.

Critical Safety Considerations: A Prerequisite for Synthesis

The reagents used in this synthesis, particularly sodium azide, present significant hazards. Adherence to the following safety protocols is mandatory.

3.1 Reagent-Specific Hazards:

-

Sodium Azide (NaN₃):

-

Extreme Acute Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[7] Target organs include the central nervous system and brain.[7]

-

Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides when in contact with metals such as lead, copper, silver, zinc, or their alloys (e.g., brass in plumbing or on spatulas).[7][8]

-

Violent Decomposition: Can decompose violently upon heating to temperatures at or above 275 °C.[7]

-

Toxic Gas Formation: Reacts with acids and water to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8]

-

-

Triethyl Orthoformate:

3.2 Mandatory Safety Protocols:

-

Engineering Controls: All manipulations involving sodium azide (weighing, transfer, reaction) MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapor.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[8]

-

Hand Protection: Double-gloving with nitrile gloves is recommended. If contact occurs, remove gloves immediately and wash hands thoroughly.[7]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8]

-

-

Handling Procedures:

-

Waste Disposal:

-

NEVER dispose of sodium azide or reaction residues down the drain.[8]

-

All solid waste contaminated with sodium azide (e.g., weigh boats, gloves, pipette tips) must be collected as acutely toxic hazardous waste.[8]

-

Aqueous waste should be quenched and collected in a designated, properly labeled hazardous waste container.

-

Detailed Experimental Protocol

4.1 Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Amino-5-chlorobenzoic acid | 635-21-2 | 171.58 | 5.00 g | 29.14 | 1.0 |

| Triethyl Orthoformate | 122-51-0 | 148.20 | 15 mL | ~88.5 | ~3.0 |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 3.80 g | 58.45 | 2.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - | - |

| Hydrochloric Acid (conc. 37%) | 7647-01-0 | 36.46 | As needed | - | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - | - |

4.2 Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

4.3 Step-by-Step Procedure

-

Reaction Setup:

-

In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Charge the flask with 2-amino-5-chlorobenzoic acid (5.00 g, 29.14 mmol).

-

Add glacial acetic acid (20 mL) and triethyl orthoformate (15 mL). Rationale: Acetic acid acts as a solvent and catalyst, facilitating the formation of the imidate intermediate.

-

Using a plastic spatula, carefully and slowly add sodium azide (3.80 g, 58.45 mmol) to the stirred suspension. Caution: Addition may cause a slight exotherm.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-110 °C using a heating mantle.

-

Maintain this temperature with vigorous stirring for 4-6 hours under a nitrogen atmosphere. Rationale: Elevated temperature is required to drive the reaction to completion. The nitrogen atmosphere prevents moisture from entering the system.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

-

A precipitate should form. Acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. CAUTION: This step must be done slowly in the fume hood as it will generate hydrazoic acid (HN₃) gas from any unreacted sodium azide. Rationale: The product is a carboxylic acid, which is insoluble in acidic aqueous media and will precipitate out.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and acid.

-

-

Purification:

-

Transfer the crude solid to a beaker.

-

Recrystallize the product from an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Experimental Workflow and Data